4-[(E)-2-Iodoethenyl]morpholin-3-one
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Overview
Description
4-[(E)-2-Iodoethenyl]morpholin-3-one is a useful research compound. Its molecular formula is C6H8INO2 and its molecular weight is 253.039. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The antibacterial efficacy of morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, against multidrug-resistant strains of various bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi like Candida albicans, C. tropicalis, and C. krusei, has been highlighted. These derivatives exhibit modulating activity in combination with antibiotics, demonstrating potential in combating antibiotic resistance (Oliveira et al., 2015).
Neurokinin-1 Receptor Antagonism
Modifications to the structure of morpholine derivatives have been shown to produce potent long-acting human neurokinin-1 (hNK-1) receptor antagonists, suggesting applications in treating chronic disorders related to Substance P actions, such as peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Synthetic Methodologies
Efficient synthetic routes to Mannich bases of 4-hydroxyacetophenone, involving morpholine, have been developed using microwave-assisted synthesis. This environmentally friendly method offers a novel alternative for the synthesis of morpholine derivatives, highlighting their significance in organic synthesis and potential industrial applications (Aljohani et al., 2019).
Metal Complexation and Photophysical Properties
The complexation of morpholine derivatives with metals, such as palladium(II) and mercury(II), has been explored. These complexes exhibit unique structural features and potential applications in material science and catalysis (Singh et al., 2000). Moreover, morpholine-based compounds have been investigated for their photophysical properties, offering insights into their potential use in photonic and electronic applications (Chin et al., 2010).
Corrosion Inhibition
Research into morpholine-based ionic liquids has shown that these compounds can act as effective corrosion inhibitors for mild steel in acidic environments. This property makes them valuable in industrial applications where corrosion resistance is crucial (Hrimla et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-[(E)-2-iodoethenyl]morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVQYVBODIWXQD-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C=CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1/C=C/I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.